2-Isopropyl-1-naphthoic acid
CAS No.: 92495-89-1
Cat. No.: VC11678791
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92495-89-1 |
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Molecular Formula | C14H14O2 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | 2-propan-2-ylnaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) |
Standard InChI Key | REMHGNXKQJJMSC-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |
Canonical SMILES | CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Framework
2-Isopropyl-1-naphthoic acid (IUPAC name: 2-propan-2-ylnaphthalene-1-carboxylic acid) consists of a naphthalene backbone with a carboxylic acid group at the 1-position and an isopropyl group (-CH(CH₃)₂) at the 2-position. The naphthalene system provides aromatic stability, while the substituents influence electronic distribution and steric interactions.
Key Structural Features:
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Aromatic system: The fused benzene rings enable π-π stacking and charge delocalization .
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Carboxylic acid group: Enhances polarity and enables hydrogen bonding or salt formation .
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Isopropyl substituent: Introduces steric bulk and modulates solubility via hydrophobic interactions.
Comparative Physicochemical Properties
While experimental data specific to 2-isopropyl-1-naphthoic acid are scarce, Table 1 extrapolates properties from structurally similar compounds, such as 1-naphthoic acid (CAS 86-55-5) and 2-ethoxy-1-naphthoic acid .
Table 1: Predicted Physicochemical Properties of 2-Isopropyl-1-naphthoic Acid
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 2-isopropyl-1-naphthoic acid likely involves:
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Functionalization of naphthalene: Introducing the isopropyl group via Friedel-Crafts alkylation or directed ortho-metalation.
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Carboxylic acid installation: Oxidation of a methyl group or carboxylation of a pre-functionalized intermediate.
Proposed Synthetic Route
Adapting methodologies from 2-ethoxy-1-naphthoic acid synthesis , a plausible pathway is:
Step 1: Isopropylation of 1-Naphthol
1-Naphthol undergoes alkylation with isopropyl bromide in the presence of a Lewis acid (e.g., AlCl₃), yielding 2-isopropyl-1-naphthol.
Step 2: Oxidation to Carboxylic Acid
The intermediate is oxidized using a strong oxidizing agent (e.g., KMnO₄ in acidic conditions) to convert the methyl group to a carboxylic acid.
Reaction Conditions:
Functional Applications and Industrial Relevance
Pharmaceutical Intermediate
Naphthoic acid derivatives are critical in antibiotic synthesis (e.g., nafcillin) . The isopropyl group in 2-isopropyl-1-naphthoic acid may enhance lipid solubility, potentially improving drug bioavailability.
Material Science
The compound’s aromatic system and substituents make it a candidate for:
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Coordination polymers: Via carboxylate-metal bonding.
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Liquid crystals: Steric effects from the isopropyl group could influence mesophase behavior.
Future Research Directions
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Synthetic optimization: Exploring catalytic systems to improve yield and reduce byproducts.
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Biological screening: Antimicrobial or anticancer activity assays.
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Crystallography: X-ray diffraction to resolve solid-state packing.
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